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Compound of Interest

Compound Name: Ivabradine impurity 2

Cat. No.: B15602248

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of stable
angina pectoris and chronic heart failure. As with any pharmaceutical compound, the control of
impurities is a critical aspect of drug development and manufacturing to ensure safety and
efficacy. This technical guide focuses on the synthesis of "lvabradine impurity 2," a known
process-related impurity. Understanding the formation pathways of such impurities is essential
for their control and for the development of robust and efficient manufacturing processes for the
active pharmaceutical ingredient (API). This document provides a detailed overview of the
synthesis of lvabradine impurity 2, including its chemical identity, synthesis pathway,
experimental protocols, and relevant quantitative data.

Chemical Identity of lvabradine Impurity 2

"lvabradine impurity 2" is chemically identified as N-(2,2-dimethoxyethyl)-2-(3,4-
dimethoxyphenyl)acetamide. It is a known intermediate in certain synthetic routes of lvabradine
and related compounds.

Table 1: Chemical Identity of Ivabradine Impurity 2
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Parameter Value

N-(2,2-dimethoxyethyl)-2-(3,4-

dimethoxyphenyl)acetamide

Chemical Name

CAS Number 73954-34-4

Molecular Formula C14H21NOs

Molecular Weight 283.32 g/mol

Synonyms Homoveratric acid N-(2,2-dimethoxyethyl)amide

Synthesis Pathway

The most direct and common pathway for the synthesis of lIvabradine impurity 2 involves the
amide coupling of 3,4-dimethoxyphenylacetic acid (also known as homoveratric acid) with 2,2-
dimethoxyethanamine.

This reaction can be achieved through several methods, with the most common being the
activation of the carboxylic acid group of 3,4-dimethoxyphenylacetic acid to facilitate the
nucleophilic attack by the amine group of 2,2-dimethoxyethanamine.

A general representation of this synthesis is depicted below:
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3,4-Dimethoxyphenylacetic Acid Product
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| /———\ Coupling Agent, ( i . byl
. . Solvent N-(2,2-dimethoxyethyl)-2-
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2,2-Dimethoxyethanamine

CAS: 2031-60-9
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Figure 1: General synthesis pathway for lvabradine Impurity 2.
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Experimental Protocols

Two common experimental approaches for the synthesis of Ivabradine impurity 2 are
presented below. These methods utilize different coupling strategies to achieve the formation of
the amide bond.

Method 1: Synthesis via Acid Chloride Formation

This method involves the conversion of the carboxylic acid to a more reactive acid chloride
intermediate, which then readily reacts with the amine.

Experimental Workflow:
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Step 1: Acid Chloride Formation

Dissolve 3,4-dimethoxyphenylacetic acid
in an inert solvent (e.g., Dichloromethane).

Add a chlorinating agent (e.g., Thionyl Chloride or Oxalyl Chloride)
dropwise at 0 °C.

Stir the mixture at room temperature until the reaction is complete.

Remove excess chlorinating agent and solvent under reduced pressure.

Step 2: Amivde Coupling

Dissolve the resulting acid chloride in an inert solvent.

Add a solution of 2,2-dimethoxyethanamine and a base
(e.g., Triethylamine) dropwise at 0 °C.

Stir the reaction mixture at room temperature.

Step 3: Work—upvand Purification

[Wash the reaction mixture with water, dilute acid, and brine)

:

Gry the organic layer over anhydrous sodium sulfate)

:

[Concentrate the solution under reduced pressure)

:

Gurify the crude product by column chromatography or recrystallization)

Click to download full resolution via product page

Figure 2: Workflow for the synthesis of lvabradine Impurity 2 via the acid chloride method.
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Method 2: Direct Amide Coupling Using a Coupling
Agent

This method avoids the isolation of the acid chloride intermediate by using a coupling agent to

activate the carboxylic acid in situ.

Experimental Workflow:
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Step 1: Reaction Setup

Dissolve 3,4-dimethoxyphenylacetic acid, 2,2-dimethoxyethanamine,
and a coupling agent (e.g., EDCI, DCC) in an anhydrous aprotic solvent
(e.g., Dichloromethane, DMF).

Add a base (e.g., DMAP, HOBt) to catalyze the reaction
and suppress side reactions.

Step 2: ]vleaction

[Stir the mixture at room temperature for several hours to overnight]

l

(Monitor the reaction progress by TLC or HPLC)

Step 3: Work-up|and Purification

If DCC is used, filter off the dicyclohexylurea byproduct.

Wash the reaction mixture with aqueous solutions to remove
excess reagents and byproducts.

Dry the organic layer over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure.

Purify the crude product using column chromatography.

Click to download full resolution via product page

Figure 3: Workflow for the synthesis of Ivabradine Impurity 2 using a direct coupling agent.
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Quantitative Data

The following table summarizes typical quantitative data for the synthesis of lvabradine
impurity 2. It is important to note that yields and purity can vary depending on the specific
reaction conditions, scale, and purification methods employed.

Table 2: Summary of Quantitative Data for the Synthesis of lvabradine Impurity 2

Parameter Method 1 (Acid Chloride) Method 2 (Direct Coupling)
Typical Yield 70-85% 75-90%
Purity (by HPLC) >98% >98%
Reaction Time 4-8 hours 12-24 hours
Reaction Temperature 0 °C to room temperature Room temperature
Key Reagents Thionyl chloride, Triethylamine  EDCI/DCC, DMAP/HOBt
Common Solvents bl Dichloromethane, DMF
Tetrahydrofuran
Conclusion

This technical guide provides a comprehensive overview of the synthesis of lvabradine
impurity 2 (N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide). By understanding the
synthetic pathways and experimental protocols, researchers, scientists, and drug development
professionals can effectively control the formation of this impurity during the manufacturing of
Ivabradine. The provided data and workflows serve as a valuable resource for process
optimization, analytical method development, and regulatory submissions. The synthesis of this
impurity standard is also crucial for its use as a reference material in quality control and stability
studies of the Ivabradine drug substance and product.

 To cite this document: BenchChem. [An In-Depth Technical Guide to the Synthesis of
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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